molecular formula C16H19N3O3 B11060767 (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11060767
M. Wt: 301.34 g/mol
InChI Key: HJUSYFBRPPHYRG-UHFFFAOYSA-N
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Description

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure combining an imidazo[1,2-a]pyridine core with a dimethoxyphenyl group, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the condensation of 2-amino pyridine with appropriate aldehydes under reflux conditions in ethanol . The reaction may also involve the use of Meldrum’s acid and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as electro-organic synthesis, can also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(3,4-dimethoxyphenyl)methanone is unique due to its combination of an imidazo[1,2-a]pyridine core with a dimethoxyphenyl group, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C16H19N3O3/c1-21-11-7-6-10(9-12(11)22-2)15(20)14-16(17)18-13-5-3-4-8-19(13)14/h6-7,9H,3-5,8,17H2,1-2H3

InChI Key

HJUSYFBRPPHYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(N=C3N2CCCC3)N)OC

Origin of Product

United States

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